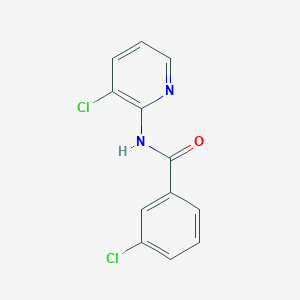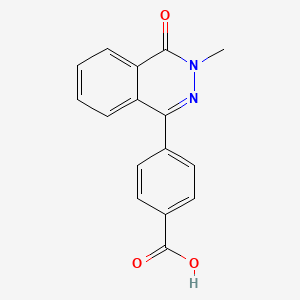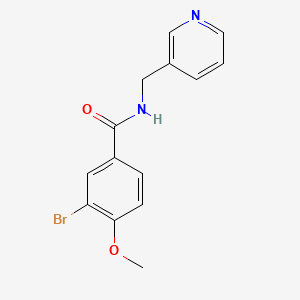
3-(4-methoxybenzoyl)-7-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzoyl)-7-methyl-4H-chromen-4-one, also known as MBCO, is a chemical compound that belongs to the family of flavonoids. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. MBCO has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
作用機序
The mechanism of action of 3-(4-methoxybenzoyl)-7-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been found to inhibit the proliferation and migration of cancer cells and to induce apoptosis.
実験室実験の利点と制限
3-(4-methoxybenzoyl)-7-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in organic solvents, which makes it easy to use in various assays. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, which can affect its activity. In addition, this compound has low water solubility, which can limit its use in aqueous-based assays.
将来の方向性
There are several future directions for the study of 3-(4-methoxybenzoyl)-7-methyl-4H-chromen-4-one. One direction is to further investigate its potential applications in medicine, agriculture, and food industry. Another direction is to explore its mechanism of action and to identify its molecular targets. In addition, future studies can focus on the optimization of the synthesis method of this compound and the development of new derivatives with improved activity and stability.
合成法
The synthesis of 3-(4-methoxybenzoyl)-7-methyl-4H-chromen-4-one can be achieved through several methods, including the use of a chalcone precursor and the condensation reaction between 3-acetyl-4-hydroxycoumarin and 4-methoxybenzaldehyde. The latter method is the most commonly used method for the synthesis of this compound. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the yield of this compound is typically around 70-80%.
科学的研究の応用
3-(4-methoxybenzoyl)-7-methyl-4H-chromen-4-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In agriculture, this compound has been found to have antifungal and insecticidal properties. It has been shown to inhibit the growth of various fungi and to repel insects such as mosquitoes and ticks. This compound has also been studied for its potential use as a natural preservative in the food industry.
特性
IUPAC Name |
3-(4-methoxybenzoyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-3-8-14-16(9-11)22-10-15(18(14)20)17(19)12-4-6-13(21-2)7-5-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSSEYPHIJSCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)



![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
